molecular formula C18H21N5O2 B5632940 N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5632940
M. Wt: 339.4 g/mol
InChI Key: QCXYYBKGPFSRLR-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenoxymethyl group: This step involves the reaction of the pyrazole intermediate with a phenoxymethyl halide under basic conditions.

    N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can yield various substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
  • N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxymethyl group and a pyrazole ring makes it particularly versatile for various applications.

Properties

IUPAC Name

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22(9-8-14-11-19-23(2)12-14)18(24)17-10-15(20-21-17)13-25-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXYYBKGPFSRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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